molecular formula C12H14N2O2 B1395742 1-Benzyl-5-oxopyrrolidine-2-carboxamide CAS No. 87341-53-5

1-Benzyl-5-oxopyrrolidine-2-carboxamide

Cat. No. B1395742
CAS RN: 87341-53-5
M. Wt: 218.25 g/mol
InChI Key: AUMWGCKMYAACDZ-UHFFFAOYSA-N
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Description

“1-Benzyl-5-oxopyrrolidine-2-carboxamide”, also known as “N-Benzyl-2-oxo-5-pyrrolidinylcarboxamide” (abbreviated as BOC), is a synthetic organic compound with the molecular formula C12H14N2O2 . It is a white to off-white solid.


Synthesis Analysis

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized . Their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity were investigated in vitro . All of the compounds exhibited neuroprotective activities .


Molecular Structure Analysis

The molecular formula of “1-Benzyl-5-oxopyrrolidine-2-carboxamide” is C12H14N2O2 . The molecular weight is 218.25 g/mol . The IUPAC name is 1-benzyl-5-oxopyrrolidine-2-carboxamide .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives . These derivatives have shown protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid. It has a molecular weight of 218.25 g/mol . The compound has a XLogP3-AA value of 0.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Scientific Field : Neurology and Pharmacology .
  • Application Summary : A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized. Their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity were investigated in vitro .
  • Methods of Application : The compounds were tested for their neuroprotective activities in vitro. The potency of these compounds was compared with a reference compound, ifenprodil .
  • Results or Outcomes : All of the compounds exhibited neuroprotective activities, especially compound 12k, which showed higher potency than the reference compound, ifenprodil. Further investigation showed that 12k could attenuate Ca2+ influx and suppress the NR2B upregulation induced by NMDA .

properties

IUPAC Name

1-benzyl-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-12(16)10-6-7-11(15)14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMWGCKMYAACDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716646
Record name 1-Benzyl-5-oxoprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-oxopyrrolidine-2-carboxamide

CAS RN

87341-53-5
Record name 1-Benzyl-5-oxoprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Jantos, A Kling, H Mack, W Hornberger… - Bioorganic & Medicinal …, 2019 - Elsevier
… The synthesis of (2R)-N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-benzyl-5-oxopyrrolidine-2-carboxamide 5 and (2R)-1-benzyl-N-(4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl)-…
Number of citations: 16 www.sciencedirect.com
DT Gerokonstantis, A Nikolaou, C Magkrioti… - Bioorganic & Medicinal …, 2020 - Elsevier
Autotaxin (ATX), a glycoprotein (~125 kDa) isolated as an autocrine motility factor from melanoma cells, belongs to a seven-membered family of ectonucleotide pyrophosphatase/…
Number of citations: 13 www.sciencedirect.com
DT Gerokonstantis, C Mantzourani… - Journal of Medicinal …, 2023 - ACS Publications
Inhibitors of histone deacetylases (HDACs) have received special attention as novel anticancer agents. Among various types of synthetic inhibitors, benzamides constitute an important …
Number of citations: 4 pubs.acs.org

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